2-(2,4-Dimethylphenyl)acetyl chloride

Description

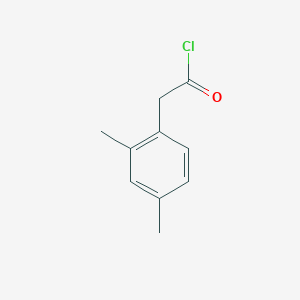

2-(2,4-Dimethylphenyl)acetyl chloride is an organochloride compound featuring an acetyl chloride group bonded to a 2,4-dimethylphenyl substituent. This structure confers high reactivity due to the electron-withdrawing nature of the acyl chloride group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-7-3-4-9(6-10(11)12)8(2)5-7/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSRWRNGXYOGJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

2-(2,4-Dimethylphenyl)acetyl chloride can be synthesized through several methods. One common method involves the reaction of 2,4-dimethylphenylacetic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where the acid reacts with thionyl chloride to form the corresponding acyl chloride and sulfur dioxide as a byproduct .

Chemical Reactions Analysis

2-(2,4-Dimethylphenyl)acetyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,4-dimethylphenylacetic acid and hydrochloric acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Scientific Research Applications

2-(2,4-Dimethylphenyl)acetyl chloride is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Medicinal Chemistry: It is used in the synthesis of compounds with potential therapeutic properties, such as analgesics and anti-inflammatory agents.

Material Science: It is employed in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)acetyl chloride is primarily based on its reactivity as an acylating agent. The acetyl chloride group can react with nucleophiles, leading to the formation of various derivatives. This reactivity is due to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs, focusing on substituents and functional groups:

*Calculated based on standard atomic weights.

Physicochemical Properties and Reactivity

Electron-Donating vs. Withdrawing Groups :

- The 2,4-dimethylphenyl group in this compound is electron-donating, which moderately stabilizes the acyl chloride via resonance but increases steric hindrance compared to simpler aryl groups. In contrast, chlorine or fluorine substituents (e.g., in ) enhance electrophilicity and reactivity due to their electron-withdrawing effects.

- The acetamide derivative () exhibits lower reactivity than acyl chlorides, making it suitable for controlled drug synthesis.

- Solubility and Stability: Hydrochloride salts (e.g., ) improve water solubility, critical for pharmaceutical formulations. Acyl chlorides like 2-(2,4-Difluorophenoxy)acetyl chloride () are moisture-sensitive, requiring anhydrous storage, while esters () are more stable.

Biological Activity

2-(2,4-Dimethylphenyl)acetyl chloride, with the chemical formula C10H11ClO and CAS number 13486898, is an acyl chloride derivative that has garnered attention for its potential biological activities. This compound is utilized primarily in organic synthesis but has also shown promise in various biological applications.

- Molecular Formula : C10H11ClO

- Molecular Weight : 198.65 g/mol

- Structure : The compound features a dimethylphenyl group attached to an acetyl chloride moiety, which enhances its reactivity and potential biological interactions.

The biological activity of this compound is largely attributed to its ability to act as an acylating agent. It can modify proteins and other biomolecules through acylation, potentially affecting their function. This mechanism is crucial in various biological contexts, including enzyme inhibition and receptor modulation.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound possess notable antimicrobial properties. For instance, compounds synthesized from this acyl chloride have been evaluated for their effectiveness against various bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance antimicrobial potency.

Anticancer Potential

Research has highlighted the potential of this compound in cancer therapy. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Case Studies

- Anticancer Activity : A study investigated the effects of a series of compounds derived from this compound on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the specific derivative tested.

- Antimicrobial Evaluation : Another research effort focused on synthesizing new derivatives from this compound and testing them against Staphylococcus aureus and Escherichia coli. Several derivatives showed minimum inhibitory concentrations (MICs) below 100 µg/mL, indicating promising antimicrobial activity.

Data Table: Biological Activities of Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|---|

| Derivative A | Anticancer | MCF-7 | 10 µM |

| Derivative B | Anticancer | HeLa | 8 µM |

| Derivative C | Antimicrobial | Staphylococcus aureus | 50 µg/mL |

| Derivative D | Antimicrobial | Escherichia coli | 75 µg/mL |

Q & A

Q. What are the optimal synthetic routes for 2-(2,4-Dimethylphenyl)acetyl chloride in laboratory settings?

The synthesis typically involves the Schotten-Baumann reaction, where 2-(2,4-dimethylphenyl)acetic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key parameters include maintaining a temperature of 0–5°C to control exothermicity and using inert solvents like dichloromethane. Post-synthesis, fractional distillation or recrystallization (using hexane/ethyl acetate) is employed for purification. Moisture-sensitive handling is critical due to the compound’s reactivity .

Q. What are the key safety considerations when handling this compound in experimental procedures?

This compound is corrosive and moisture-sensitive, releasing HCl upon hydrolysis. Researchers must use PPE (gloves, goggles, lab coats), work in a fume hood, and store it under inert gas (e.g., argon). Spill protocols require neutralization with sodium bicarbonate. Its Material Safety Data Sheet (MSDS) highlights flammability and respiratory hazards, necessitating CO₂ fire extinguishers and vapor detectors in storage areas .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the aromatic methyl groups (δ 2.2–2.4 ppm) and acetyl chloride moiety (δ 170–175 ppm in ¹³C). Infrared (IR) spectroscopy identifies the C=O stretch (~1800 cm⁻¹) and C-Cl bond (~600 cm⁻¹). Mass spectrometry (EI-MS) provides molecular ion peaks at m/z 182.64 (M⁺) for validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reactivity observed when using this compound as an acylating agent in different solvent systems?

Reactivity variations in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) arise from solvation effects on the electrophilic carbonyl carbon. Kinetic studies (e.g., monitoring reaction rates via HPLC) and computational simulations (DFT calculations of charge distribution) can clarify solvent interactions. For instance, DMF may stabilize transition states via hydrogen bonding, accelerating acylation compared to toluene .

Q. What computational approaches are recommended to predict the stability and reactivity of this compound under varying conditions?

Density Functional Theory (DFT) using B3LYP/6-311+G(d,p) basis sets can model hydrolysis pathways and electron-deficient sites. Molecular dynamics simulations (e.g., in GROMACS) assess thermal stability in solvents. PubChem’s InChIKey (PZRANTBLOIKHJY-UHFFFAOYSA-N) enables retrieval of optimized geometries for docking studies in enzymatic acylations .

Q. How does the steric and electronic influence of the 2,4-dimethylphenyl group affect the compound’s utility in synthesizing pharmacologically active intermediates?

The dimethyl groups enhance steric hindrance, directing regioselectivity in nucleophilic substitutions. For example, in the synthesis of Qi site inhibitors (e.g., fenpicoxamid derivatives), the aryl group stabilizes transition states via π-π stacking, improving yield. Comparative studies with unsubstituted phenylacetyl chlorides show ~20% higher acylation efficiency in sterically demanding environments .

Methodological and Analytical Questions

Q. Which analytical techniques are most effective for quantifying trace impurities in synthesized this compound batches?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column resolves unreacted acid and chlorinated byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile impurities (e.g., residual thionyl chloride). For non-volatile contaminants, LC-MS/MS with electrospray ionization (ESI) provides ppb-level sensitivity .

Q. What strategies mitigate competing side reactions during the acylation of sterically hindered amines with this compound?

Slow addition of the acyl chloride to pre-cooled amine solutions (0°C) minimizes exothermic side reactions. Catalytic DMAP (4-dimethylaminopyridine) enhances acylation efficiency by 30–40% in hindered systems. Alternatively, microwave-assisted synthesis (50°C, 15 min) reduces reaction time, limiting decomposition .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the hydrolytic stability of this compound in aqueous vs. non-aqueous media?

Controlled kinetic studies (e.g., NMR monitoring of hydrolysis in CDCl₃ vs. D₂O) reveal that hydrolysis is pH-dependent, with rapid degradation above pH 7. Conflicting data may arise from trace water in "anhydrous" solvents. Karl Fischer titration of solvents and argon-sparging protocols ensure reproducibility .

Q. What experimental designs validate the role of this compound in enantioselective syntheses?

Chiral HPLC or polarimetry compares reaction outcomes with racemic vs. enantiopure catalysts (e.g., BINOL-derived phosphates). Isotopic labeling (¹⁸O in the acyl group) tracks retention of configuration during nucleophilic displacement, confirming stereochemical integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.